molecular formula C6H6F5NO2S2 B2972584 3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide CAS No. 2027982-43-8

3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide

Cat. No.: B2972584
CAS No.: 2027982-43-8
M. Wt: 283.23
InChI Key: CWGHLZJHARBUDS-UHFFFAOYSA-N
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Description

3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide typically involves the reaction of 3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide involves the formation of covalent bonds with specific molecular targets, such as enzymes or proteins. This interaction can inhibit the activity of these targets, leading to various biochemical and physiological effects. The compound’s unique structure allows it to selectively bind to certain active sites, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable covalent bonds with molecular targets makes it particularly useful in various research applications.

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-2-5(4-6)15(12,13)14/h1-4H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHLZJHARBUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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